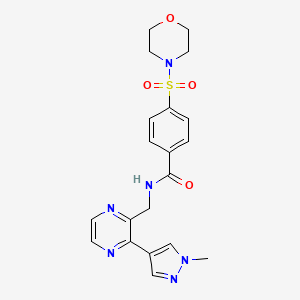

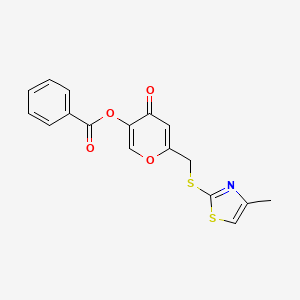

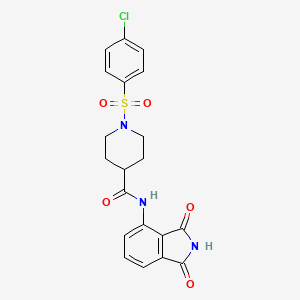

![molecular formula C17H19N3O2S B2774824 (E)-2-(苯乙烯基磺酰)-2,3,4,7,8,9-六氢-1H-环戊[3,4]吡唑并[1,5-a]吡嗪 CAS No. 2035036-53-2](/img/structure/B2774824.png)

(E)-2-(苯乙烯基磺酰)-2,3,4,7,8,9-六氢-1H-环戊[3,4]吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with a pyrazolo[1,5-a]pyrazine core structure. Pyrazolo[1,5-a]pyrazines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the sulfonyl group might be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

Energetic Materials and Explosives

(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine: has been investigated for its potential as an energetic compound. Notably, related compounds like 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit excellent thermal stability and detonation performance. These features make them promising candidates for heat-resistant explosives. Compound 4, in particular, shares an “amino–nitro–amino” arrangement similar to that of TATB (tetranitroaniline trinitrobenzene) and surpasses hexanitrostilbene (HNS) in thermal decomposition temperature .

Synthesis of Heterocycles

The compound’s unique structure may find applications in synthetic chemistry. For instance, efficient methods have been developed for synthesizing pyrazole-fused heterocycles. These reactions involve palladium-catalyzed reactions of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation. The resulting fused-ring structures could have diverse applications .

Immunomodulation

Interestingly, (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine and related compounds have demonstrated immunosuppressive activities. Compound 1, isolated from Hypericum wilsonii, exhibited remarkable immunosuppressive effects in murine splenocytes and human T cells stimulated by anti-CD3/anti-CD28 monoclonal antibodies. This suggests potential applications in immunomodulation .

Chiral Synthons

The last decade has seen significant progress in constructing chiral pyrazolone and pyrazole derivatives. These compounds, including those with pyrazolone moieties, serve as powerful synthons. Their applications extend to asymmetric syntheses, molecular recognition, materials science, and supramolecular chemistry .

未来方向

属性

IUPAC Name |

11-[(E)-2-phenylethenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-23(22,12-9-14-5-2-1-3-6-14)19-10-11-20-17(13-19)15-7-4-8-16(15)18-20/h1-3,5-6,9,12H,4,7-8,10-11,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSLLAHVSUKORY-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

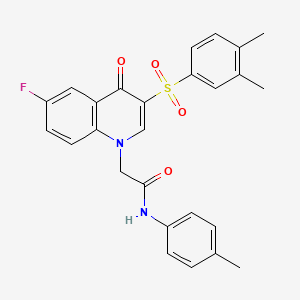

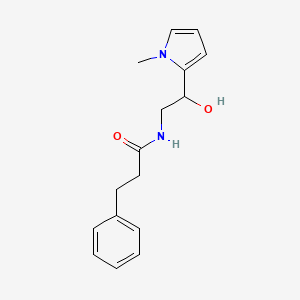

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)

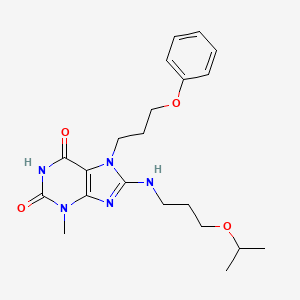

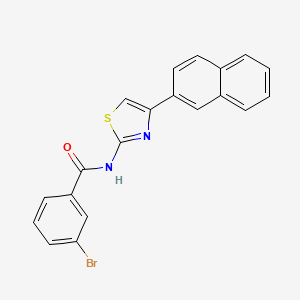

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)

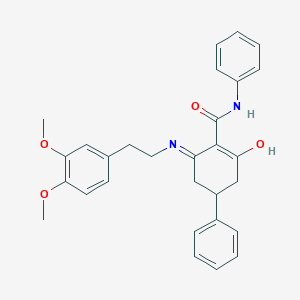

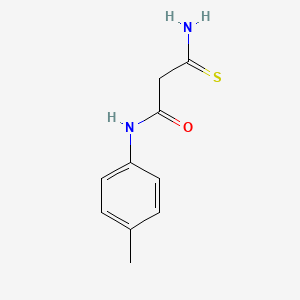

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)